molecular formula C25H40ClN B154768 Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride CAS No. 1733-96-6

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride

Cat. No. B154768
CAS RN: 1733-96-6
M. Wt: 390 g/mol
InChI Key: UTKUXSTWKJCLJX-UHFFFAOYSA-M
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Description

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride, also known as DDN, is a quaternary ammonium compound that has been extensively studied for its potential applications in various fields of science. DDN is a cationic surfactant that is commonly used in the synthesis of nanoparticles, drug delivery systems, and as an antimicrobial agent.

Mechanism Of Action

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. The positively charged Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride molecules interact with the negatively charged cell membrane of microorganisms, leading to membrane destabilization and cell lysis. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been shown to inhibit the growth of biofilms.

Biochemical And Physiological Effects

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, prolonged exposure to high concentrations of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride may cause irritation to the skin and eyes. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been shown to have a slight effect on the activity of some enzymes.

Advantages And Limitations For Lab Experiments

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride is a versatile surfactant that can be used in various applications. It has been shown to have excellent stability and can be easily synthesized in the laboratory. However, Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has some limitations, such as its low solubility in water and its tendency to form aggregates at high concentrations.

Future Directions

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has great potential for use in various fields of science. Some future directions for research on Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride include the development of new synthesis methods to improve the purity and yield of the product, the investigation of its potential as a drug delivery system, and the assessment of its environmental impact. Additionally, further studies on the mechanism of action of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride and its potential toxicity are needed to fully understand its applications.

Synthesis Methods

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride can be synthesized through a simple reaction between dodecylamine, dimethyl sulfate, and naphthalene. The reaction takes place in the presence of an acid catalyst and results in the formation of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.

Scientific Research Applications

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been extensively studied for its potential applications in various fields of science. It has been used as a surfactant in the synthesis of nanoparticles, such as silver and gold nanoparticles. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been used as a template for the synthesis of mesoporous silica nanoparticles. In addition, Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been used as an antimicrobial agent against various bacteria and fungi.

properties

CAS RN

1733-96-6

Product Name

Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride

Molecular Formula

C25H40ClN

Molecular Weight

390 g/mol

IUPAC Name

dodecyl-dimethyl-(naphthalen-1-ylmethyl)azanium;chloride

InChI

InChI=1S/C25H40N.ClH/c1-4-5-6-7-8-9-10-11-12-15-21-26(2,3)22-24-19-16-18-23-17-13-14-20-25(23)24;/h13-14,16-20H,4-12,15,21-22H2,1-3H3;1H/q+1;/p-1

InChI Key

UTKUXSTWKJCLJX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Other CAS RN

1733-96-6
53516-75-9

Origin of Product

United States

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